1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride

Description

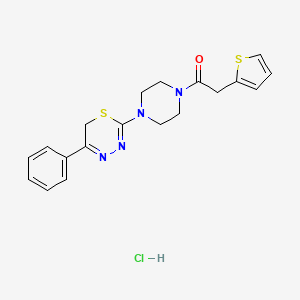

The compound 1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is a heterocyclic molecule featuring a piperazine-thiadiazine core linked to a thiophene moiety via an ethanone bridge.

Properties

IUPAC Name |

1-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS2.ClH/c24-18(13-16-7-4-12-25-16)22-8-10-23(11-9-22)19-21-20-17(14-26-19)15-5-2-1-3-6-15;/h1-7,12H,8-11,13-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUBVZLPPCKVCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)CC4=CC=CS4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is a novel synthetic derivative characterized by a complex structure that incorporates both thiadiazine and thiophene moieties. This compound has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Structural Overview

The molecular structure of the compound can be represented as follows:

This structure combines the pharmacophoric elements of thiadiazole and piperazine, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. The incorporation of piperazine into the structure is hypothesized to enhance this activity by improving lipophilicity and facilitating better interaction with biological targets.

-

Mechanism of Action :

- Thiadiazole derivatives have been shown to inhibit DNA and RNA synthesis without adversely affecting protein synthesis. This selective action is crucial in targeting cancer cells while minimizing damage to normal cells .

- The compound may also act as an inhibitor of key kinases involved in tumorigenesis, disrupting uncontrolled cell division .

-

Case Studies :

- A study reported that similar thiadiazole-based compounds demonstrated IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against various cancer cell lines such as MCF-7 and HepG2 .

- The structural modification of substituents on the piperazine ring significantly impacted cytotoxicity, suggesting that fine-tuning these groups could optimize therapeutic efficacy .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. The thiadiazole and thiophene rings are known for their broad-spectrum antimicrobial properties.

- In Vitro Studies :

- Compounds derived from similar scaffolds have been tested against both gram-positive and gram-negative bacteria using the disc diffusion method. Results indicated notable zones of inhibition, confirming their potential as effective antimicrobial agents .

- For instance, derivatives with specific substitutions exhibited MIC values in the low micromolar range (1-10 µM), indicating strong antibacterial activity against pathogens such as E. coli and Staphylococcus aureus .

Comparative Analysis

The following table summarizes the biological activities and potency of related compounds featuring the thiadiazole scaffold:

| Compound Name | Structure | IC50 (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | Thiadiazole + Piperazine | 2.32 | Antitumor |

| Compound B | Thiadiazole + Thiophene | 5.36 | Antimicrobial |

| Compound C | Thiadiazole + Benzyl | 3.21 | Antitumor |

| Compound D | Thiadiazole + Ethoxy | 10.10 | Antitumor |

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that derivatives containing thiadiazine and thiophene rings possess significant antimicrobial properties. For instance, compounds similar to 1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride have demonstrated effectiveness against various bacterial strains.

Case Study:

In a study evaluating the antimicrobial efficacy of thiadiazole derivatives, several compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli. This suggests that the compound may be similarly effective in combating bacterial infections .

Anticancer Potential

The anticancer properties of this compound have also been investigated. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cells.

Case Study:

A recent study highlighted that derivatives of this compound showed significant cytotoxicity against various cancer cell lines when compared to standard chemotherapy agents like cisplatin. Molecular docking studies indicated strong binding affinity to dihydrofolate reductase (DHFR), suggesting a potential mechanism for its anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be extrapolated from structurally related molecules and methodologies:

Structural Analog: 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione (Compound 5)

- Synthesis: Compound 5 (from ) was synthesized using lithium bis(trimethylsilyl)amide under argon in THF, a method common for generating enolates in heterocyclic systems. This contrasts with the likely synthesis route for the target compound, which may involve coupling piperazine-thiadiazine precursors with thiophene derivatives under similar inert conditions .

- Analytical Data : Compound 5’s elemental analysis (C: 65.37%, H: 5.26%, N: 13.95%) aligns with heterocyclic systems but differs from the target compound’s expected values due to the absence of sulfur (from thiadiazine and thiophene) and higher nitrogen content in the latter .

Crystallographic Refinement Tools

- However, SHELXL’s prominence in small-molecule refinement suggests that any crystallographic analysis of the compound or its analogs would likely employ this software for structure determination and validation .

Data Tables

Research Findings and Limitations

- Gaps in Evidence : The provided materials lack direct data on the target compound’s synthesis, bioactivity, or physicochemical properties. Comparative analysis relies on indirect extrapolation from unrelated heterocycles and methodologies.

- Methodological Overlap : The use of SHELX software () is critical for structural validation of similar compounds, though its application to the target molecule remains hypothetical without crystallographic data .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:

Synthesis optimization requires careful control of reaction conditions, including solvent selection, temperature, and purification methods. For example:

- Reflux duration : Extended heating (e.g., 4–12 hours) under reflux in glacial acetic acid ensures complete cyclization of thiadiazine or piperazine intermediates .

- Purification : Recrystallization from ethanol or methanol improves yield and purity, as seen in similar thiophene-piperazine derivatives .

- Catalysts : Use of triethylamine (TEA) as a base in dichloromethane (DCM) facilitates sulfonylation or alkylation reactions, achieving yields >70% .

Table 1 : Synthesis Variables and Outcomes

| Variable | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Glacial acetic acid | 85–90% purity |

| Reaction Time | 12 hours (sulfonylation) | 73% yield |

| Purification Method | Column chromatography | >95% purity |

Basic: Which spectroscopic and chromatographic methods are critical for structural validation?

Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and confirms piperazine ring formation .

- IR Spectroscopy : Detects carbonyl stretches (~1650 cm⁻¹) and thiadiazine C-S bonds (~680 cm⁻¹) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 487.12) with <2 ppm error .

- TLC : Monitors reaction progress using ethyl acetate/hexane (20:80) as a mobile phase .

Basic: How can researchers assess the solubility and formulation stability of this compound?

Answer:

- Solubility screening : Test in DCM, DMSO, and aqueous buffers (pH 1.2–7.4) to identify optimal solvents for biological assays .

- Stability assays : Use HPLC to monitor degradation under UV light or elevated temperatures (40°C) over 48 hours, noting hydrolysis of the thiadiazine ring .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Answer:

- Substituent variation : Modify the phenyl or thiophene groups (e.g., halogenation, methylation) to evaluate impacts on bioactivity. demonstrates enhanced activity with brominated thiophene derivatives .

- Computational modeling : Perform docking studies using AutoDock Vina to predict binding affinities for targets like kinase enzymes, guided by similar triazole-thiadiazole hybrids .

Advanced: How should researchers address contradictory data in biological activity assays?

Answer:

- Source identification : Check for matrix degradation (e.g., organic compound breakdown in wastewater studies) using control samples .

- Statistical validation : Apply ANOVA to compare batch-to-batch variability (e.g., ±15% IC₅₀ differences) and ensure n ≥ 3 replicates .

Advanced: What in vitro models are suitable for evaluating its pharmacological potential?

Answer:

- Cell-based assays : Use HEK-293 or HepG2 cells with cytotoxicity measured via MTT assay (IC₅₀ < 10 µM indicates promise) .

- Enzyme inhibition : Test against acetylcholinesterase or COX-2 using fluorometric kits, referencing protocols for thiadiazine analogs .

Advanced: How can stability under physiological conditions be systematically tested?

Answer:

- Simulated gastric fluid : Incubate at 37°C for 2 hours and analyze via LC-MS to detect hydrolysis products (e.g., free piperazine) .

- Plasma stability : Use human plasma at 37°C for 24 hours; >80% remaining compound indicates metabolic stability .

Advanced: What analytical methods validate purity for publication or regulatory compliance?

Answer:

- HPLC-DAD : Use a C18 column (ACN/water gradient) with ≥95% purity threshold .

- Elemental analysis : Ensure C, H, N, S values deviate <0.4% from theoretical .

Table 2 : Acceptable Analytical Tolerances

| Parameter | Tolerance | Method |

|---|---|---|

| Purity | ≥95% | HPLC |

| Elemental Analysis | ±0.4% | CHNS Analyzer |

| Melting Point | ±2°C | Capillary Tube |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.